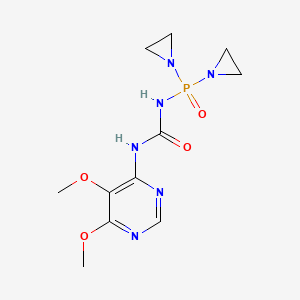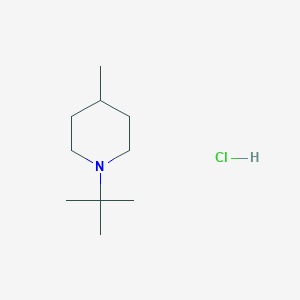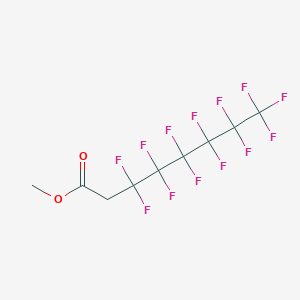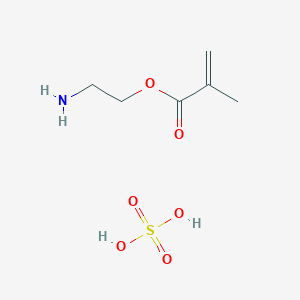
2-aminoethyl 2-methylprop-2-enoate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-aminoethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with ethyleneimine, followed by the addition of hydrochloric acid or concentrated sulfuric acid . The reaction conditions often include maintaining specific ratios of reactants and controlling the temperature to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-aminoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-aminoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biomedical Research: It is used in the synthesis of biocompatible cationic polymers, which are widely used in biomedical fields.
Tissue Engineering: It is used to create composite scaffolds for tissue engineering applications.
Antimicrobial Materials: It is incorporated into bacterial cellulose to create antimicrobial nanocomposites.
Functionalization of Biomolecules: It is used for the efficient functionalization of hyaluronic acid and other biomolecules.
Mechanism of Action
The mechanism of action of 2-aminoethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form crosslinked networks. These networks can interact with biological tissues and cells, providing structural support and enhancing biocompatibility . The amino group can also interact with various molecular targets, facilitating the formation of stable complexes and enhancing the material’s functionality .
Comparison with Similar Compounds
2-aminoethyl 2-methylprop-2-enoate is unique due to its combination of an amino group and a methacrylate ester group. Similar compounds include:
2-aminoethyl hydrogen sulfate: This compound has a similar aminoethyl group but lacks the methacrylate ester group.
2-aminoethyl methacrylate hydrochloride: This is a stabilized form of the compound with phenothiazine.
2-propenoic acid, 2-methyl-, 2-aminoethyl ester: Another similar compound with slight variations in its structure.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
68797-47-7 |
|---|---|
Molecular Formula |
C6H13NO6S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate;sulfuric acid |
InChI |
InChI=1S/C6H11NO2.H2O4S/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h1,3-4,7H2,2H3;(H2,1,2,3,4) |
InChI Key |
LRBSRRALUJHYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



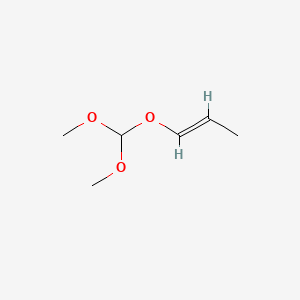
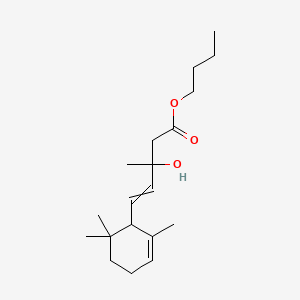
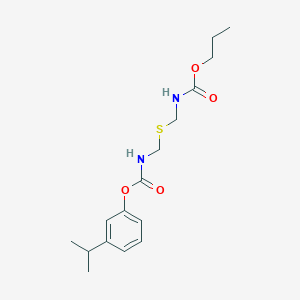

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
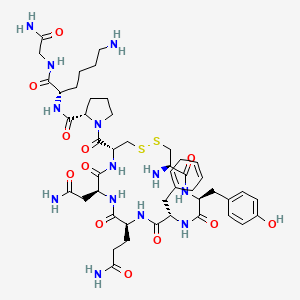
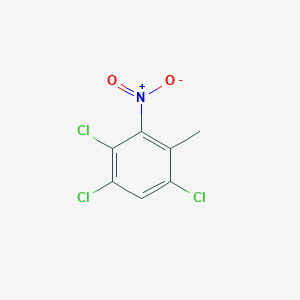

![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)

